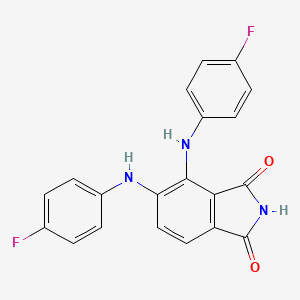
4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione is a synthetic compound known for its potent inhibitory effects on the epidermal growth factor receptor (EGFR) signal transduction pathway.
準備方法
The synthesis of 4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione involves several steps. The primary synthetic route includes the reaction of phthalic anhydride with 4-fluoroaniline under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the compound .
In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.
化学反応の分析
4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the mechanisms of EGFR inhibition and for developing new inhibitors with improved efficacy.
Biology: The compound is employed in cellular studies to investigate the role of EGFR in cell proliferation and apoptosis.
Medicine: Its primary application is in cancer research, where it is tested for its antitumor activity in various cancer cell lines and animal models.
Industry: The compound is used in the development of targeted cancer therapies and as a reference standard in pharmaceutical research
作用機序
The mechanism of action of 4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione involves the selective inhibition of the EGFR tyrosine protein kinase. By binding to the ATP-binding site of the EGFR, the compound prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .
類似化合物との比較
4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione is unique in its high selectivity for EGFR tyrosine protein kinase compared to other similar compounds. Some related compounds include:
4,5-Dianilino-phthalimide: This compound is less selective and has a broader range of targets.
4-(4-Hydroxyanilino)-5-anilino-phthalimide: A metabolite of 4,5-Dianilino-phthalimide, it has different biological activity and selectivity profiles.
4,5-Bis(4-chloroanilino)-1H-isoindole-1,3(2H)-dione: This compound has similar inhibitory effects but differs in its halogen substitution, affecting its potency and selectivity
特性
CAS番号 |
378223-57-5 |
|---|---|
分子式 |
C20H13F2N3O2 |
分子量 |
365.3 g/mol |
IUPAC名 |
4,5-bis(4-fluoroanilino)isoindole-1,3-dione |
InChI |
InChI=1S/C20H13F2N3O2/c21-11-1-5-13(6-2-11)23-16-10-9-15-17(20(27)25-19(15)26)18(16)24-14-7-3-12(22)4-8-14/h1-10,23-24H,(H,25,26,27) |
InChIキー |
XUDZXWKBCWLZRO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=C(C3=C(C=C2)C(=O)NC3=O)NC4=CC=C(C=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




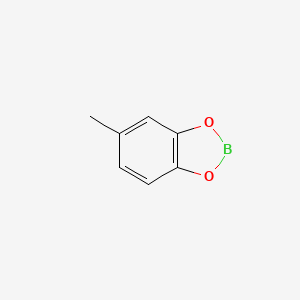
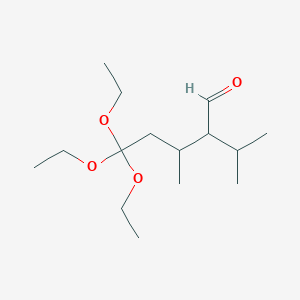
![2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione](/img/structure/B14251032.png)
![(1r,3r,4r)-3-Benzoyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14251039.png)
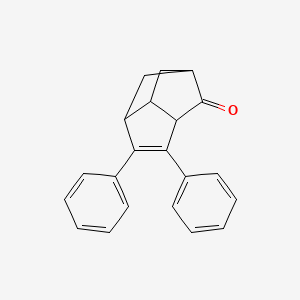
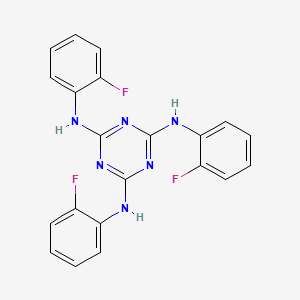
![N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide](/img/structure/B14251050.png)

![Benzoselenazole, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14251057.png)
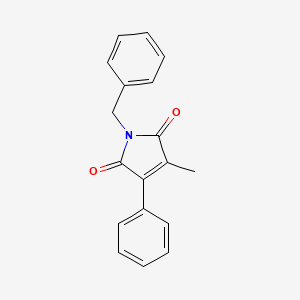
![(4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one](/img/structure/B14251072.png)
![9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl-](/img/structure/B14251076.png)
